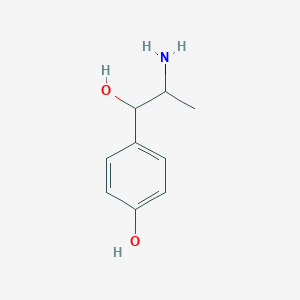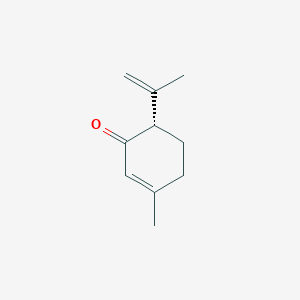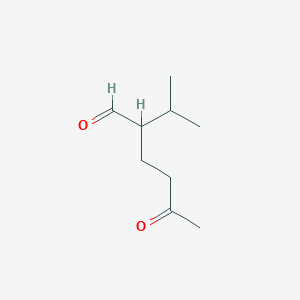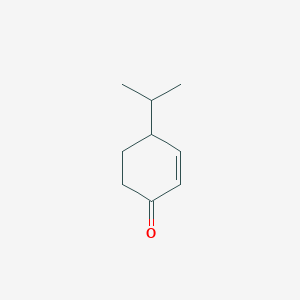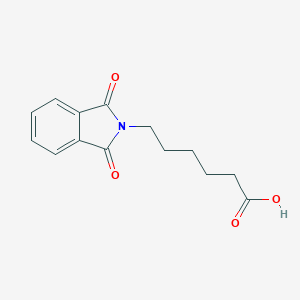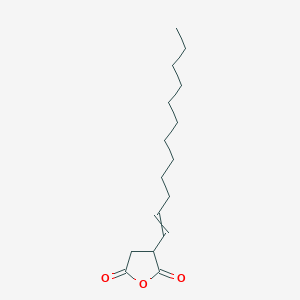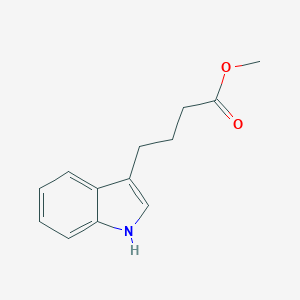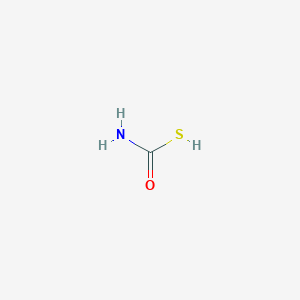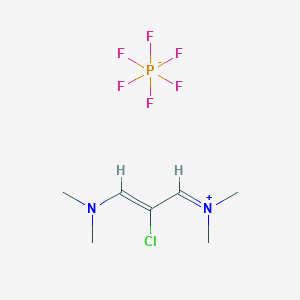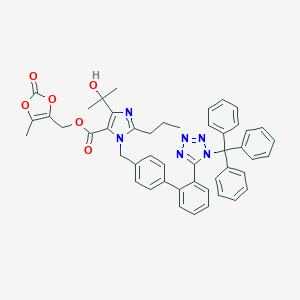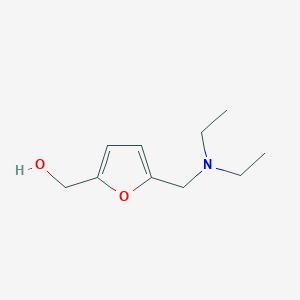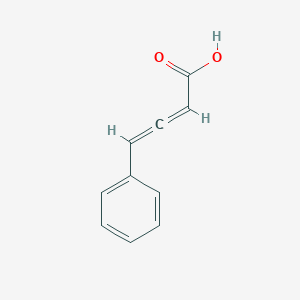
4-Phenylbuta-2,3-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylbuta-2,3-dienoic acid, also known as trans-4-phenyl-3-butenoic acid (PBA), is an organic compound that belongs to the class of unsaturated carboxylic acids. PBA has gained significant attention in recent years due to its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mechanism Of Action
The mechanism of action of PBA is not fully understood, but it is believed to involve the stabilization of protein conformations and the prevention of protein aggregation. PBA has been shown to interact with the hydrophobic regions of proteins, preventing the exposure of these regions and thus inhibiting protein aggregation.
Biochemical And Physiological Effects
PBA has been shown to have various biochemical and physiological effects, including the inhibition of protein aggregation, the reduction of oxidative stress, and the modulation of inflammatory responses. PBA has also been shown to have neuroprotective effects, particularly in the context of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of PBA is its ability to inhibit protein aggregation, which makes it a valuable tool for studying the pathogenesis of neurodegenerative diseases. PBA is also relatively easy to synthesize and has low toxicity. However, PBA has some limitations, including its limited solubility in aqueous solutions and its potential to interfere with other cellular processes.
Future Directions
There are several future directions for the study of PBA. One area of research is the development of PBA-based therapeutics for the treatment of neurodegenerative diseases. Another area of research is the exploration of PBA's potential applications in other areas of biochemistry and physiology, such as the study of protein folding and the regulation of gene expression. Additionally, the development of new synthesis methods and the optimization of existing methods could further enhance the utility of PBA in scientific research.
Synthesis Methods
PBA can be synthesized through various methods, including the reaction of cinnamaldehyde with malonic acid, the decarboxylation of cinnamic acid, and the reaction of phenylacetic acid with acetic anhydride. The most commonly used method is the reaction of cinnamaldehyde with malonic acid, which involves the condensation of the two compounds in the presence of a strong base such as sodium ethoxide or sodium hydroxide.
Scientific Research Applications
PBA has been widely used in scientific research due to its ability to modulate various cellular processes. One of the most significant applications of PBA is in the study of protein misfolding and aggregation, which is a hallmark of many neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PBA has been shown to inhibit the aggregation of amyloid-beta peptide and alpha-synuclein, two proteins that are involved in the pathogenesis of these diseases.
properties
CAS RN |
19131-89-6 |
|---|---|
Product Name |
4-Phenylbuta-2,3-dienoic acid |
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-phenylbut-3-enoate |
InChI |
InChI=1S/C10H8O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-8H |
InChI Key |
LHLLILMLCBGAJN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C=C=CC(=O)O |
SMILES |
C1=CC=C(C=C1)C=C[CH+]C(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=C=CC(=O)O |
synonyms |
(S)-4-Phenylbutane-2,3-dienoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



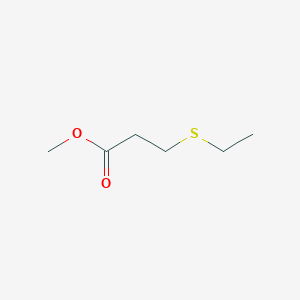
![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate](/img/structure/B107520.png)
